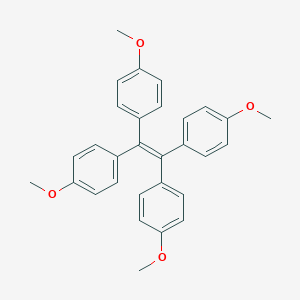

Tetrakis(4-methoxyphenyl)ethylene

Beschreibung

Significance and Context of Tetraarylethylenes in Advanced Materials

Tetraarylethylenes are a class of molecules that have become cornerstone building blocks in the development of sophisticated organic materials. Their historical evolution, the influence of their chemical structure on their properties, and their characteristic light-emitting behavior are central to understanding their importance.

Historical Development of Tetraarylethylene Chemistry

The journey of tetraarylethylene chemistry is intertwined with the broader history of organic synthesis and the quest for novel functional molecules. Early investigations into sterically hindered olefins laid the groundwork for the synthesis of these multi-aryl-substituted ethylenes. A pivotal moment in this field was the discovery of the McMurry reaction in the 1970s, which provided a versatile and efficient method for coupling ketones and aldehydes to form alkenes, including tetraarylethylenes. mdpi.comrsc.org This reaction opened the door for the synthesis of a wide array of tetraarylethylene derivatives with tailored properties. The subsequent discovery of aggregation-induced emission (AIE) in the early 2000s, a phenomenon where non-emissive molecules become highly luminescent upon aggregation, propelled tetraarylethylenes, particularly tetraphenylethylene (B103901) (TPE), into the spotlight of materials science research. researchgate.net

Role of Electron-Donating Substituents in Modulating Properties

The electronic nature of the substituents on the aryl rings of tetraarylethylenes plays a crucial role in tuning their photophysical and electrochemical properties. Electron-donating groups, such as the methoxy (B1213986) group (-OCH3) in tetrakis(4-methoxyphenyl)ethylene, significantly influence the molecule's behavior. These groups increase the electron density of the π-conjugated system, which can lead to a red-shift in the absorption and emission spectra. Furthermore, the presence of electron-donating groups can impact the molecule's oxidation potential, making it more susceptible to oxidation. This property is particularly relevant for applications in organic electronics, where the energy levels of the material need to be precisely controlled for efficient charge transport. rsc.org The strategic placement of these substituents allows for the fine-tuning of the material's properties for specific applications.

General AIE (Aggregation-Induced Emission) Characteristics of Related Ethene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule, typically non-luminescent or weakly fluorescent in a dilute solution, becomes highly emissive in an aggregated or solid state. nih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The mechanism behind AIE in tetraphenylethylene and its derivatives is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the phenyl rings of the TPE core can freely rotate, providing non-radiative decay pathways for the excited state, thus quenching the fluorescence. However, in the aggregated state, these rotations are sterically hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to strong light emission. nih.gov This "light-up" characteristic makes AIE-active compounds like this compound highly promising for various applications, including sensors, bio-imaging, and light-emitting devices.

Nomenclature and Structural Representation

The precise naming and representation of chemical compounds are fundamental for clear scientific communication.

IUPAC Naming Conventions for this compound

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene . This name unambiguously describes the molecular structure, indicating a central ethene unit substituted with four methoxyphenyl groups.

Common Synonyms and Abbreviations (e.g., TAE, TMPPE)

In scientific literature, this compound is often referred to by several synonyms and abbreviations for convenience. Some of the commonly used names include:

Tetra-p-anisylethylene

1,1,2,2-Tetrakis(4-methoxyphenyl)ethene

Tetrakis(p-methoxyphenyl)ethylene

While abbreviations like TAE (for Tetra-Anisyl-Ethylene) or TMPPE might be used, they are less standardized than the full name or common synonyms.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |

| Molecular Formula | C30H28O4 | |

| Molecular Weight | 452.5 g/mol | |

| CAS Number | 10019-24-6 |

Molecular Formula and Weight

This compound is a well-defined chemical compound with a specific molecular composition and weight, which are fundamental to its identification and study in academic research.

The molecular formula for this compound is C30H28O4. nih.gov This formula indicates that each molecule of the compound is composed of 30 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms.

The molecular weight of this compound has been calculated to be 452.5 grams per mole ( g/mol ). nih.gov This value is an average mass based on the isotopic distribution of its constituent atoms. A more precise value, the monoisotopic mass, is 452.198759 grams per mole ( g/mol ). epa.gov

Below is a data table summarizing the molecular formula and weight of this compound.

| Identifier | Value |

| Molecular Formula | C30H28O4 |

| Average Molecular Weight | 452.5 g/mol |

| Monoisotopic Mass | 452.198759 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYBRRVOIQFRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142999 | |

| Record name | Tetrakis(4-methoxyphenyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10019-24-6 | |

| Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(4-methoxyphenyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-p-anisylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrakis(4-methoxyphenyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Tetrakis 4 Methoxyphenyl Ethylene and Derivatives

Synthesis of Related Tetrakis(4-methoxyphenyl)ethylene Derivatives

The synthetic strategies used for this compound can be adapted to create a variety of functionalized derivatives. This is often achieved either by using appropriately substituted precursors in a core reaction like the McMurry coupling or by performing chemical transformations on a pre-formed tetraphenylethylene (B103901) scaffold.

A prominent example is the synthesis of Tetrakis(4-aminophenyl)ethylene . chembk.com This derivative is typically prepared via a multi-step sequence starting from the parent tetraphenylethylene. The process involves:

Nitration: Tetraphenylethylene is treated with a nitrating agent, such as a mixture of fuming nitric acid and acetic acid, to introduce nitro groups at the para-position of each phenyl ring, yielding 1,1,2,2-tetrakis(4-nitrophenyl)ethene . rsc.org

Reduction: The resulting tetranitro compound is then subjected to reduction, for example, using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source, which converts the four nitro groups into amino groups to give the final Tetrakis(4-aminophenyl)ethylene product. unizar.es

Other derivatives can be accessed by modifying the McMurry coupling. For instance, using halogen-substituted benzophenones like 4-bromobenzophenone (B181533) allows for the synthesis of brominated tetraphenylethylene analogues. nih.gov The resulting Tetrakis(4-hydroxyphenyl)ethylene (B2762375) is another important derivative, which could potentially be synthesized by the demethylation of this compound, although specific procedures for this direct conversion are not widely detailed. nih.gov

Table 2: Synthesis of Selected Tetrakis(phenyl)ethylene Derivatives

| Derivative Compound | Precursor(s) / Intermediate(s) | Synthetic Method |

| Tetrakis(4-aminophenyl)ethylene | 1,1,2,2-Tetrakis(4-nitrophenyl)ethene | Reduction of nitro groups. rsc.orgunizar.es |

| 1,1,2,2-Tetrakis(4-nitrophenyl)ethene | Tetraphenylethylene | Electrophilic nitration. rsc.org |

| Tetrakis(4-hydroxyphenyl)ethylene | Phenols, Glyoxal | A related ethane (B1197151) compound is formed via acid-catalyzed reaction. nih.govgoogle.com |

| 1,2-bis(4-bromophenyl)-1,2-diphenylethene | 4-Bromobenzophenone, Benzophenone | Cross McMurry Coupling. nih.gov |

Compound Index

Preparation of Functionalized Tetraarylethylenes

The synthesis of tetraarylethylenes (TAEs) is a significant area of research due to their applications in materials science, particularly as aggregation-induced emission (AIE) luminogens. rsc.orgscispace.com Traditional methods like the McMurry reaction have been effective but often suffer from a lack of stereoselectivity, making the synthesis of specific E/Z isomers challenging. wikipedia.org Modern strategies offer more control and functional group compatibility.

A prominent strategy involves the use of organoboron reagents. One such method is the divergent and stereoselective synthesis of TAEs through multiple Suzuki-Miyaura cross-coupling reactions of vinylboronates with aryl bromides. rsc.orgscispace.com This approach allows for the controlled, stepwise introduction of different aryl groups, providing access to various symmetrically and unsymmetrically substituted TAEs under mild conditions. rsc.orgscispace.com The compatibility with numerous functional groups makes this a versatile tool for creating complex AIE-active molecules. rsc.org

Another powerful technique utilizes tetraborylethylene (TBE) as a building block. scispace.comacs.org In this approach, various mono-, di-, tri-, and tetraborylated ethylenes serve as platforms for palladium-catalyzed Suzuki reactions, enabling the construction of diverse tetraarylated ethylenes. acs.org This method provides facile access to a wide range of TAEs useful for biological imaging and chemical sensing. rsc.org

The functionalization of the TAE core can also be achieved post-synthesis. For example, 1,1,2,2-tetraphenylethene can be nitrated using a mixture of acetic acid and fuming nitric acid to produce 1,1,2,2-tetrakis(4-nitrophenyl)ethene, a functionalized derivative. eiu.edu Furthermore, TAE-based conjugated polymers have been synthesized via Suzuki cross-coupling, demonstrating the integration of the TAE scaffold into larger macromolecular structures. rsc.org

Summary of Synthetic Methods for Functionalized Tetraarylethylenes

| Method | Key Reagents/Precursors | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Multiple Suzuki-Miyaura Couplings | Vinylboronates, Aryl bromides | Palladium catalyst, Mild conditions | Divergent, stereoselective, broad substrate scope, good functional group compatibility. | rsc.orgscispace.com |

| Suzuki Coupling with Borylated Ethylenes | Tetraborylethylene (TBE), Aryl halides | Palladium catalyst | Provides access to symmetrically and unsymmetrically substituted TAEs. | acs.org |

| Boron-Wittig Reaction | Diaryldiborylmethane, Benzophenone | - | Conveniently produces highly valuable TAE structures. | acs.org |

| Post-Synthesis Nitration | Tetraphenylethene, Fuming nitric acid, Acetic acid | 0 °C to room temperature | Introduces nitro functional groups onto the aryl rings. | eiu.edu |

Synthesis of Tetraaryl Porphyrin Analogues Incorporating Methoxyphenyl Moieties

Porphyrins bearing four aryl groups at the meso positions are crucial compounds in various fields. The synthesis of these molecules, particularly those with functional moieties like methoxyphenyl groups, has been optimized for both efficiency and scale.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages in speed, yield, and environmental friendliness. nih.gov In porphyrin synthesis, microwave irradiation facilitates the rapid condensation of pyrrole (B145914) with aldehydes. nih.govillinois.edu

One common protocol involves adsorbing the reactants, such as an aldehyde and pyrrole, onto a solid support like silica (B1680970) gel. nih.gov This solventless mixture is then subjected to microwave irradiation for short intervals. nih.gov This method is significantly faster and cleaner than conventional heating in high-boiling, corrosive solvents. nih.gov Another approach employs microwave heating of the reactants in a solution of propionic acid and an oxidant like nitrobenzene, which can also lead to high yields of the desired porphyrin in minutes. illinois.edu These microwave-based methods are not only efficient but also align with the principles of green chemistry by minimizing solvent use and reaction time. nih.gov

Comparison of Porphyrin Synthesis Protocols

| Protocol | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted (Solventless) | Aldehyde, Pyrrole, Silica gel | Microwave irradiation (e.g., 10 min in intervals) | Very fast, clean, economical, green chemistry. | nih.gov |

| Microwave-Assisted (Solution) | Benzaldehyde, Pyrrole, Propionic acid, Nitrobenzene | Microwave irradiation (e.g., 100°C for 5-10 min) | Fast, good yields, facilitates isolation. | illinois.edu |

| Conventional (Gram-Scale) | Aldehyde, Pyrrole, HCl, H₂O-MeOH, DMF | Two-step: Condensation then reflux in DMF (1.5 h) and stirring. | Scalable, reproducible, avoids expensive oxidants. | rsc.org |

The ability to produce porphyrins on a large scale is essential for their practical application. A simple, two-step protocol has been developed for the gram-scale synthesis of various tetraarylporphyrins, including 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin. rsc.org

This methodology begins with the condensation of pyrrole and an appropriate aldehyde in a water-methanol mixture using hydrochloric acid as a catalyst. rsc.org The resulting tetrapyrrane intermediate precipitates and is then dissolved in reagent-grade dimethylformamide (DMF). rsc.org The DMF solution is refluxed for approximately 1.5 hours and then stirred overnight at room temperature, open to the air, which serves as the oxidant. rsc.org This process avoids the need for expensive and harsh oxidizing agents like DDQ or chloranil (B122849) and does not require large volumes of dry chlorinated solvents. rsc.org Following purification by column chromatography or simple crystallization, this method provides reproducible yields suitable for large-scale production. rsc.org

Gram-Scale Synthesis Yields of Tetraarylporphyrins

| Porphyrin | Starting Materials | Yield (mg) | Yield (%) | Reference |

|---|---|---|---|---|

| 5,10,15,20-Tetraphenylporphyrin | Pyrrole, Benzaldehyde | 261 | 17 | rsc.org |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | Pyrrole, 4-Methoxybenzaldehyde | 441 | 24 | rsc.org |

Synthesis of Metal Complexes with Bis(2-pyridyl)-di(4-methoxyphenyl)ethene Ligands

Information regarding the synthesis of metal complexes specifically with the bis(2-pyridyl)-di(4-methoxyphenyl)ethene ligand is not available in the surveyed literature. Research on related structures involves ligands such as 1,2-dipyridylethylene isomers and bis(pyridine-diimine) derivatives, which form complexes with various transition metals. acs.orgrsc.org However, a direct synthetic protocol for the title compound's metal complexes could not be identified.

Advanced Spectroscopic and Characterization Techniques

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is pivotal in understanding the photophysical behavior of tetrakis(4-methoxyphenyl)ethylene, a compound known for its interesting emission properties.

UV-Visible Absorption Spectroscopy: Soret and Q Bands

While the terms "Soret" and "Q bands" are rigorously defined for porphyrins, analogous high-energy and lower-energy absorption bands are observed in the UV-Visible spectra of other aromatic molecules like this compound. In porphyrin chemistry, the Soret band is an intense absorption peak in the near-UV region (around 400 nm), while the Q bands are a series of weaker absorptions in the visible region. nih.gov For this compound, the absorption spectrum is characterized by intense bands in the UV region, which arise from π-π* transitions within the aromatic system.

In a study involving tetrakis(4-methoxyphenyl)porphyrin (TMP), a related but structurally distinct compound, the Soret band was observed at approximately 420 nm in tetrahydrofuran (B95107) (THF). researchgate.net For this compound itself, the maximum absorption (λmax) is noted around 350 nm, which is critical for understanding its aggregation-induced emission (AIE) properties.

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax) (nm) | Reference |

| This compound | - | ~350 | |

| Tetrakis(4-methoxyphenyl)porphyrin (TMP) | THF | ~420 | researchgate.net |

Fluorescence Emission Spectroscopy: Emission Bands and Quantum Yields

This compound is a well-known luminogen that exhibits aggregation-induced emission (AIE). In dilute solutions, it is weakly emissive, but its fluorescence intensity increases significantly upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing AIE luminogens. For instance, a derivative, tetrakis(4-carboxyphenyl)ethylene (B2389416) (TCPE), when incorporated into a metal-organic framework (MOF), shows a quantum yield of 1.15%, which is higher than that of the free ligand (1.04%). nih.gov This enhancement highlights the role of structural rigidity in promoting emission. Another example shows a dramatic increase in quantum yield for a TPE-based cage structure (70.38%) compared to its non-emissive precursor (0.26%) in dichloromethane (B109758) solution. researchgate.net

The emission of this compound and its derivatives can be tuned across the visible spectrum by modifying the molecular structure or the aggregation state. researchgate.net For example, the emission can be switched between blue, green, and yellow colors by controlling the transformation between different solid-state aggregation forms. rsc.org

Table 2: Fluorescence Quantum Yields of this compound Derivatives

| Compound/System | Condition | Fluorescence Quantum Yield (ΦF) (%) | Reference |

| Tetrakis(4-carboxyphenyl)ethylene (TCPE) Ligand | - | 1.04 | nih.gov |

| TCPE in Th-MOF | Solid State | 1.15 | nih.gov |

| TPE-TA | Dichloromethane | 0.26 | researchgate.net |

| TPE-cage | Dichloromethane | 70.38 | researchgate.net |

| TPE-cage | Aggregated State | 80.96 | researchgate.net |

Photoinduced Cis-Trans Isomerization Studies

Photoinduced cis-trans isomerization is a fundamental photochemical process that can be studied in molecules with carbon-carbon double bonds. While direct studies on the cis-trans isomerization of this compound are not extensively detailed in the provided context, the principles of this process are well-established for similar molecules. For example, the isomerization of 1,4-diphenylbuta-1,3-dienes can be induced by photoinduced electron transfer, leading to a photostationary mixture of isomers. rsc.org This process often involves the formation of radical ions and triplet excited states. Given the tetraphenylethylene (B103901) core of this compound, it is plausible that similar photoisomerization pathways could be operative under specific conditions, influencing its photophysical properties.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals.

Analysis of Cation Radicals and Coupling Constants

The cation radical of this compound (TAE•+) can be generated by oxidation, for instance, with methanesulfonic acid in methylene (B1212753) chloride. utexas.edu The ESR spectrum of this radical provides valuable information about the distribution of the unpaired electron's spin density within the molecule. The spectrum is characterized by hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily protons.

The experimental coupling constants for the TAE cation radical have been determined and compared with theoretical values calculated using molecular orbital methods. utexas.edu These calculations show good agreement with experimental data when a non-planar molecular structure is assumed, with the methoxyphenyl groups twisted out of the plane of the ethylenic bond by approximately 32-34 degrees. utexas.edu This non-planar conformation is a key feature of tetraphenylethylene derivatives and is crucial to their unique electronic and photophysical properties.

Table 3: Experimental and Calculated Hyperfine Coupling Constants for the this compound Cation Radical

| Position | Experimental Coupling Constant (Gauss) | Calculated Coupling Constant (Gauss) - Huckel | Calculated Coupling Constant (Gauss) - McLachlan | Reference |

| ortho-protons | 1.07 | 1.07 | 1.07 | utexas.edu |

| meta-protons | 0.53 | 0.54 | 0.54 | utexas.edu |

| methoxy-protons | 1.07 | - | - | utexas.edu |

Spin Density Calculations and Correlation with Molecular Orbital Theory

The electronic structure of the this compound cation radical has been effectively investigated using electron spin resonance (ESR) spectroscopy, with the experimental findings being strongly supported by molecular orbital (MO) theory calculations. utexas.edu

Theoretical calculations of π-electron spin densities have been performed using both the simple Hückel LCAO-MO and the more advanced McLachlan MO-SCF methods. utexas.edu These calculations are crucial for assigning the experimentally observed hyperfine coupling constants to specific protons within the molecule. A key aspect of these calculations is the consideration of the molecule's non-planar structure, where the methoxyphenyl groups are twisted out of the plane of the central ethylene (B1197577) bond. utexas.edu

The correlation between the calculated spin densities and the experimental coupling constants is established through the McConnell equation, aH = Qρ, where aH is the proton hyperfine coupling constant, ρ is the spin density on the adjacent carbon atom, and Q is an empirical constant. utexas.edu By comparing the calculated spin densities for various twist angles with the experimental data, a theoretical twist angle of approximately 32-34 degrees for the methoxyphenyl groups has been determined to provide the best fit. utexas.edu

Table 1: Comparison of Experimental and Calculated Hyperfine Coupling Constants for the this compound Cation Radical

| Parameter | Value |

|---|---|

| Experimental Coupling Constant (aH) | Varies for different protons |

| Calculated Twist Angle (θ) | ~32-34° |

| Q value (McConnell Equation) | 35.7 G |

This table summarizes the key parameters used in the correlation of experimental ESR data with molecular orbital calculations. utexas.edu

X-ray Diffraction Crystallography

X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, providing a direct link between the crystalline structure and the material's properties. rigaku.comrigaku.com

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure of this compound. rigaku.comrigaku.com By analyzing the diffraction pattern of a single crystal, the precise bond lengths, bond angles, and torsional angles of the molecule can be determined. This technique has been instrumental in confirming the propeller-like, non-planar conformation of this compound, a key factor in its aggregation-induced emission properties. rsc.orgresearchgate.netlookchem.com

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P-421c |

| a, b (Å) | Varies |

| c (Å) | Varies |

| α, β, γ (°) | 90, 90, 90 |

This table presents typical crystallographic data obtained from single crystal X-ray diffraction analysis of a related tetrakis(phenyl)methane derivative, illustrating the type of information generated. researchgate.netlookchem.com

Powder X-ray diffraction (PXRD) is a powerful tool for characterizing the solid-state properties of this compound in its polycrystalline or powdered form. rsc.orglew.ro This technique is particularly useful for identifying different crystalline phases (polymorphs), assessing sample purity, and monitoring structural changes that occur upon processes like grinding or annealing. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. rsc.org Studies have shown that different solid forms of this compound, such as its crystalline and amorphous states, exhibit distinct PXRD patterns, allowing for their clear differentiation. rsc.org

A key area of research for this compound is understanding the relationship between its crystal structure and its unique luminescence behavior. The restriction of intramolecular rotations in the solid state is a widely accepted mechanism for the aggregation-induced emission (AIE) phenomenon. researchgate.net Single crystal X-ray diffraction studies provide direct evidence of this restriction by revealing the molecular conformation and the close packing of molecules in the crystal. researchgate.netlookchem.com For instance, the presence of multiple C-H···π hydrogen bonds can lock the phenyl rings in a fixed position, hindering non-radiative decay pathways and promoting strong fluorescence or even phosphorescence in the solid state. researchgate.netlookchem.com The ability to switch the emission color of this compound in the solid state has been directly linked to transformations between different crystalline and amorphous states, each with its distinct molecular packing and resulting photoluminescence properties. rsc.org

Other Advanced Characterization Methods

In addition to the aforementioned techniques, a variety of other advanced methods are employed to fully characterize this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. rsc.org

Differential Scanning Calorimetry (DSC): DSC is utilized to investigate the thermal properties of the material, such as melting points and glass transitions, which are important for understanding the stability of different solid-state forms. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, helping to identify functional groups present in the structure. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS analysis using electrospray ionization (ESI) provides a measured mass that corresponds closely to the theoretical value. The data confirms the successful synthesis of the target molecule.

| Analysis | Calculated Value ([M+H]⁺) | Found Value ([M+H]⁺) | Reference |

| HRMS (ESI) | 453.2060 | 453.2073 | rsc.org |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) within the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₃₀H₂₈O₄) to ascertain the purity of the synthesized compound. While specific experimental "found" values are not detailed in the reviewed literature, the theoretical composition is a fundamental characteristic of the compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 79.62 |

| Hydrogen | H | 6.24 |

| Oxygen | O | 14.14 |

Note: The theoretical percentages are calculated based on the molecular formula C₃₀H₂₈O₄ and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the methoxy (B1213986) protons and the aromatic protons. The integration of these signals confirms the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule, including the methoxy carbons, the aromatic carbons, and the central ethylene carbons. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. rsc.org

¹H NMR Data

| Parameter | Value | Reference |

| Spectrometer Frequency | 400 MHz | rsc.org |

| Solvent | DMSO-d₆ | rsc.org |

| Chemical Shift (δ) / ppm | Description | |

| 3.67 | (s, 12H, OCH₃) | rsc.org |

| 6.67-6.69 | (d, 8H, Ar-H) | rsc.org |

| 6.84-6.86 | (d, 8H, Ar-H) | rsc.org |

¹³C NMR Data

| Parameter | Value | Reference |

| Spectrometer Frequency | 100 MHz | rsc.org |

| Solvent | DMSO-d₆ | rsc.org |

| Chemical Shift (δ) / ppm | ||

| 157.38 | rsc.org | |

| 137.94 | rsc.org | |

| 136.18 | rsc.org | |

| 131.88 | rsc.org | |

| 113.11 | rsc.org | |

| 54.81 | rsc.org |

Computational and Theoretical Studies

Molecular Orbital Theory and Spin Density Calculations

Early theoretical work on TAME focused on understanding its electronic structure upon ionization, particularly the distribution of the unpaired electron in its cation radical. These studies employed established molecular orbital (MO) theories to correlate calculated parameters with experimental observations.

Hückel LCAO-MO and McLachlan MO-SCF Procedures

The electron spin resonance (ESR) spectrum of the TAME cation radical has been successfully analyzed using simple Hückel Linear Combination of Atomic Orbitals (LCAO-MO) and more advanced McLachlan MO-Self-Consistent Field (SCF) procedures. utexas.edu These methods are foundational in quantum chemistry for approximating the energies of molecular orbitals, particularly for the π-electron systems in conjugated molecules. magadhmahilacollege.orgutdallas.eduwikipedia.orgcolumbia.edulibretexts.org

In the case of the TAME cation radical, these calculations were crucial for determining the π-electron spin densities at various positions within the molecule. utexas.edu The McLachlan method, which is an approximate self-consistent configuration-interaction modification of the Hückel LCAO-MO method, provides a more refined picture of spin distribution by accounting for electron correlation to some extent. utexas.edu

Correlation of Experimental and Calculated Coupling Constants

A significant validation of these theoretical models comes from the correlation between the calculated spin densities and the experimentally determined hyperfine coupling constants from the ESR spectrum. The McConnell equation is often employed for this purpose, which linearly relates the hyperfine coupling constant of a proton to the spin density on the adjacent carbon atom.

For the TAME cation radical, the experimental coupling constants were found to be in good agreement with those calculated using both the Hückel and McLachlan methods. utexas.edu This strong correlation allowed for the confident assignment of the experimental coupling constants to specific protons within the methoxyphenyl groups. utexas.edu The table below summarizes the experimental and calculated coupling constants for the TAME cation radical.

| Position | Experimental Coupling Constant (Gauss) | Calculated Coupling Constant (Hückel) (Gauss) | Calculated Coupling Constant (McLachlan) (Gauss) |

| ortho | 0.61 | 0.61 | 0.64 |

| meta | 0.28 | 0.29 | 0.32 |

Data sourced from Allen J. Bard's study on the electron spin resonance spectrum of the tetrakis(p-methoxyphenyl)ethylene cation radical. utexas.edu

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

More contemporary computational studies on TAME and its derivatives utilize Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to provide a more detailed and accurate description of their electronic properties. physchemres.orgirjweb.commdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

Simulation of Electronic Excitations and Spectra

TD-DFT is a powerful tool for simulating electronic absorption and emission spectra. researchgate.netrsc.orgyoutube.comnih.gov By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org These simulations are invaluable for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions involved, such as π-π* transitions that are characteristic of conjugated systems like TAME. nih.gov While a specific simulated spectrum for TAME was not found, TD-DFT has been successfully applied to predict the UV-visible spectra of numerous complex organic molecules, showing good correlation with experimental data. mdpi.comrsc.org

Modeling of Steric Interactions and Molecular Non-Planarity

A crucial structural feature of TAME is its non-planar, propeller-like conformation, which arises from significant steric hindrance between the four methoxyphenyl groups. utexas.edunih.govresearchgate.netbohrium.com Computational modeling is essential for understanding the energetic consequences of this steric strain and for determining the equilibrium geometry of the molecule.

Inclusion of Dispersion Corrections for Noncovalent Interactions

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, including noncovalent interactions. For aromatic systems like Tetrakis(4-methoxyphenyl)ethylene, π-π stacking and other van der Waals forces are significant. Standard density functional theory (DFT) methods often fail to accurately describe these long-range dispersion interactions. q-chem.com

To address this, empirical dispersion corrections, such as the DFT-D methods, are incorporated into the calculations. These corrections add a term to the DFT energy to account for the attractive forces arising from instantaneous fluctuations in electron density. The importance of these corrections has been demonstrated in various systems. For instance, studies on noncovalent dyads of tetraphenylporphine have shown that functionals without dispersion corrections fail to reproduce experimental geometries and binding energies, while dispersion-corrected DFT provides results in good agreement with experimental data. rsc.orgrsc.org The choice of the specific dispersion correction scheme (e.g., DFT-D2, DFT-D3, DFT-D4) and the underlying functional can influence the accuracy of the results, and careful validation against benchmark calculations is often necessary. nih.govchemrxiv.org The inclusion of these corrections is crucial for accurately predicting the crystal packing and, consequently, the material's electronic properties.

Studies on Charge Transport Properties

The ability of a material to transport electrical charge is fundamental to its utility in electronic devices. For organic semiconductors like this compound, charge transport occurs via the hopping of charge carriers (electrons or holes) between adjacent molecules. Computational studies are instrumental in quantifying the key parameters that govern this process.

Evaluation of Intermolecular Charge Transfer Integrals

The rate of charge hopping between two molecules is strongly dependent on the electronic coupling between them, which is quantified by the intermolecular charge transfer integral (often denoted as t or J). This integral is a measure of the orbital overlap between the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of neighboring molecules.

The calculation of charge transfer integrals is sensitive to the relative orientation and distance between molecules. Theoretical studies on related organic materials have shown that even small changes in molecular packing can lead to significant variations in the charge transfer integral. arxiv.org For instance, in tetrabenzoporphyrin-based charge-transfer complexes, the intermolecular interactions and, consequently, the overlap integral were found to be dependent on the nature of the macrocycle and axial ligands. rsc.org Different computational methods, from semi-empirical to high-level ab initio calculations, can be employed to evaluate these integrals, with density functional theory often providing a good balance between accuracy and computational cost. ornl.gov

Below is an illustrative table showing how charge transfer integrals can vary with intermolecular distance in a hypothetical cofacial dimer of a tetraphenylethylene (B103901) derivative, based on general trends observed in organic semiconductors.

| Intermolecular Distance (Å) | Charge Transfer Integral (meV) |

| 3.0 | 150 |

| 3.5 | 75 |

| 4.0 | 35 |

| 4.5 | 15 |

| 5.0 | 5 |

This table is illustrative and based on general principles of charge transfer in organic materials. Actual values for this compound would require specific calculations.

Marcus Electron Transfer Theory Applications

The rate of electron transfer between a donor and an acceptor molecule in a weakly coupled system can be described by Marcus theory. nih.govlibretexts.orgyoutube.com This theory relates the rate constant (kET) to two key parameters: the electronic coupling (related to the charge transfer integral) and the reorganization energy (λ). The reorganization energy is the energy required to distort the geometry of the molecule and its surrounding environment from the equilibrium geometry of the neutral state to that of the charged state, and vice versa.

Marcus theory predicts a parabolic relationship between the free energy of the reaction and the activation energy for electron transfer. nih.gov This framework has been widely applied to understand charge transport in organic materials. For instance, in the study of electron transfer reactions of fluorotyrosyl radicals, Marcus theory was used to analyze the driving force dependence of charge separation and recombination rates. princeton.edu By calculating the reorganization energy and charge transfer integrals for this compound, it is possible to estimate the charge hopping rates and gain insights into its intrinsic charge mobility.

The application of the Marcus-Hush-Chidsey theory, an extension of Marcus theory to electrode reactions, allows for the modeling of charge transfer kinetics at interfaces, which is crucial for understanding device performance. mit.edu

One-Dimensional Migration of Charges in Liquid Crystalline Compounds

Certain organic molecules, particularly those with a disc-like or rod-like shape, can form liquid crystalline phases where the molecules exhibit a degree of orientational and/or positional order. In such phases, if the molecules are arranged in columnar structures, they can facilitate one-dimensional charge transport along the columns. This is a highly desirable property for applications in organic electronics.

Applications and Functional Materials Science

Luminescent and Photophysical Applications

The compound's ability to interact with light in intriguing ways forms the basis of its most prominent applications.

A key characteristic of Tetrakis(4-methoxyphenyl)ethylene is its behavior as an aggregation-induced emission (AIE) luminogen. Unlike many traditional fluorescent molecules that suffer from quenching in the aggregated or solid state, this compound exhibits enhanced fluorescence emission under these conditions. When its molecular motion is restricted in aggregates, the excited state is more likely to decay through radiative pathways, leading to strong light emission. This property is crucial for developing highly fluorescent solid-state materials. A derivative, tetrakis(4-hydroxyphenyl)ethylene (B2762375) (THPE), also demonstrates this AIE behavior and has been used as a model to study the cellular uptake and dissolution of nanocrystals. researchgate.net

Remarkably, the emission color of this compound can be switched between blue, green, and yellow in the solid state. rsc.orgbit.edu.cn This phenomenon is directly linked to the different aggregation states of the molecules. By controlling the degree of molecular aggregation, for instance through grinding or annealing, it is possible to tune the photoluminescent output. rsc.orgbit.edu.cn The partly amorphous solid of the luminogen can even exhibit excitation-dependent emission due to the combined contributions of its amorphous and crystalline components. rsc.orgbit.edu.cn

| Aggregation State | Emission Color |

| Crystalline (1CA) | Blue |

| Ground 1CA | Green |

| Amorphous (1Am) | Yellow |

This table illustrates the relationship between the aggregation state of this compound and its corresponding emission color.

In its crystalline form, Tetrakis(4-methoxyphenyl)methane, a related compound, exhibits not only fluorescence but also room-temperature phosphorescence. researchgate.netlookchem.com This is a rare phenomenon for purely organic molecules. The close packing and intermolecular interactions, specifically C–H⋯π hydrogen bonds within the crystal lattice, restrict the torsional vibrations of the aromatic rings. researchgate.netlookchem.com This rigidity hinders non-radiative decay from the triplet state, thereby promoting phosphorescence. researchgate.netlookchem.com The crystal structure reveals a columnar arrangement of molecules held together by these hydrogen bonds, which is key to this observed phosphorescence. lookchem.com

Derivatives of this compound, particularly those incorporating porphyrin structures, are highly effective photosensitizers with applications in solar energy conversion. chemimpex.com 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, for instance, possesses strong light absorption characteristics that are beneficial for the development of organic photovoltaics and dye-sensitized solar cells. chemimpex.com The unique optical and electronic properties of these porphyrin compounds allow them to play a crucial role in enhancing light absorption and the efficiency of energy conversion. chemimpex.comresearchgate.net Furthermore, the synthesis of novel tetrakis(terpyridinyl)porphyrin derivatives and their Ruthenium(II) complexes has demonstrated their potential in photovoltaic applications. rsc.org

Catalysis and Electrocatalysis

Beyond its photophysical applications, this compound derivatives also show promise in the field of catalysis.

Porphyrin complexes of this compound are excellent candidates for the photocatalytic degradation of organic pollutants. mdpi.com These metalloporphyrin complexes can act as superior light-harvesting materials, generating reactive oxygen species like singlet oxygen (¹O₂) when exposed to light. mdpi.com This property makes them effective in breaking down persistent organic dyes found in industrial wastewater, such as Levafix Blue CA. mdpi.com For example, a pyrazine-cadmium-porphyrin complex has demonstrated good repeatability and stability in the photocatalytic degradation of this dye, with an initial degradation efficiency of 80% that decreased to 60% after five cycles. mdpi.com Similarly, tetra(4-carboxyphenyl) porphyrin sensitized on titanium dioxide has shown enhanced photocatalytic activity under visible light for the degradation of methylene (B1212753) blue. osti.gov

Electrocatalytic Oxygen Reduction (Porphyrin Cobalt(II) Complexes)

Porphyrin Cobalt(II) complexes, such as Co-tetramethoxyphenylporphyrin (CoTMPP), are significant in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR). rsc.org These molecules can be adsorbed at interfaces or decorated on materials like carbon nanotubes to act as efficient catalysts. rsc.orgnih.gov The central cobalt ion in the porphyrin ring is the active site, which activates molecular oxygen by forming a superoxide (B77818) structure. nih.gov This process is fundamental for applications in fuel cells and the electrochemical synthesis of hydrogen peroxide. rsc.org The catalytic activity and selectivity can be tuned by modifying the peripheral functional groups on the porphyrin ring. bohrium.comsciopen.com

The electrocatalytic reduction of oxygen by Porphyrin Cobalt(II) complexes can proceed via two main pathways: a direct four-electron (4e⁻) reduction to water (H₂O) or a two-electron (2e⁻) reduction to hydrogen peroxide (H₂O₂). The selectivity between these pathways is a crucial aspect of catalyst design. For instance, a Co-tetramethoxyphenylporphyrin–carbon nanotube (CoTMPP/CNT) nanohybrid has demonstrated high performance for generating H₂O₂ under acidic conditions, achieving a selectivity of over 95%. rsc.org In contrast, certain "clamp-shaped" cobalt(II) porphyrin complexes show a preference for the 4e⁻ pathway, yielding water as the primary product. nih.govresearchgate.net The confinement of cobalt porphyrins within a metal-organic framework has also been shown to enhance selectivity towards H₂O₂ production. researchgate.net

Table 1: Selectivity of Various Cobalt Porphyrin-Based Catalysts in Oxygen Reduction

| Catalyst System | Predominant Pathway | Selectivity | Reference |

| CoTMPP/CNT Nanohybrid | 2e⁻ to H₂O₂ | > 95% | rsc.org |

| PCN-224(Co) MOF | 2e⁻ to H₂O₂ | ~80% | researchgate.net |

| Clamp-Shaped Co(II) Porphyrin(2.1.2.1) | 4e⁻ to H₂O | High selectivity for 4e⁻ | nih.govresearchgate.net |

The onset potential, or the related half-wave potential, is a measure of the catalyst's activity, with a more positive (anodic) potential indicating a more efficient catalyst. sciopen.com The molar selectivity quantifies the proportion of reactant converted to a specific product. By modifying the substituents on the porphyrin ring, both the activity and selectivity can be controlled. For example, introducing electron-withdrawing and hydrophilic nitro groups to a Co porphyrin (NO₂-CoP) resulted in a higher electrocatalytic activity compared to a pentafluorophenyl-substituted version (5F-CoP), shifting the ORR half-wave potential anodically by 60 mV. sciopen.com The CoTMPP/CNT catalyst not only shows high selectivity but also exhibits an unprecedented mass activity of 9694 A g⁻¹ and a high turnover frequency of up to 6.95 s⁻¹, marking it as a highly active molecular electrocatalyst for the two-electron ORR. rsc.org

Table 2: Electrocatalytic Performance of Cobalt Porphyrin Complexes

| Catalyst | Key Performance Metric | Value | Reference |

| NO₂-CoP vs. 5F-CoP | Anodic shift in half-wave potential | 60 mV | sciopen.com |

| CoTMPP/CNT | Mass Activity (at 0.6 V vs RHE) | 9694 A g⁻¹ | rsc.org |

| CoTMPP/CNT | Turnover Frequency (at 0.6 V vs RHE) | 6.95 s⁻¹ | rsc.org |

Optoelectronic Devices and Materials

Hole-Transporting Materials in Organic Photovoltaic (OPV) Devices

This compound and its derivatives are promising candidates for use in optoelectronic devices due to their electronic properties. Specifically, they can function as hole-transporting materials (HTMs) in organic photovoltaic (OPV) cells. The core ethylene (B1197577) unit substituted with four electron-rich methoxyphenyl groups creates a molecule with a high-lying highest occupied molecular orbital (HOMO), which is a key requirement for efficient hole injection and transport from the photoactive layer to the anode in an OPV device.

Derivatives such as Tetrakis(4-carboxyphenyl)ethylene (B2389416) (TCPE) have been utilized as linkers in metal-organic frameworks (MOFs) designed for charge separation in photovoltaic applications. The ability to functionalize the aryl rings allows for the fine-tuning of the material's electronic and physical properties to optimize device performance. The charge mobility of these materials, a critical parameter for HTMs, can be quantified using techniques like space-charge-limited current (SCLC) measurements. The inherent molecular structure of this compound, which promotes molecular packing and intermolecular electronic coupling, makes it a foundational structure for designing novel, efficient hole-transporting materials for the next generation of organic solar cells.

Application in Organic Light-Emitting Diode (OLED) Devices

The AIE properties of tetraphenylethylene (B103901) derivatives make them highly promising materials for the fabrication of efficient and stable Organic Light-Emitting Diodes (OLEDs). Their high thermal stability is a key advantage for device longevity.

Researchers have designed and synthesized TPE-substituted thienothiophene (TT) and dithienothiophene (DTT) derivatives for use in OLEDs. These materials were synthesized via Suzuki coupling reactions and their performance in OLED devices was systematically investigated. One such derivative, TPE2-TT, demonstrated excellent device performance, achieving a maximum luminance of 11,620 cd/m², a maximum current efficiency of 6.17 cd/A, and a maximum external quantum efficiency of 2.43%. rsc.org These results highlight the potential of TPE-based materials to create highly efficient and bright OLED displays.

Table 1: Performance of a TPE-based OLED Device

| Parameter | Value | Reference |

|---|---|---|

| Device Material | TPE2-TT | rsc.org |

| Maximum Luminance | 11,620 cd/m² | rsc.org |

| Maximum Current Efficiency | 6.17 cd/A | rsc.org |

| Maximum External Quantum Efficiency | 2.43% | rsc.org |

Molecular Scaffolds for Optoelectronic and Optomechanical Switching

The structure and intermolecular organization of TPE derivatives in the solid state are crucial for creating materials with switchable fluorescence. Halogen substitution on the peripheral phenyl rings of the TPE core has been shown to be an effective strategy for developing materials with mechanofluorochromism—a change in emission color in response to mechanical stimuli like grinding or pressure.

A study on halogen-substituted TPE AIEgens demonstrated that these molecules can exhibit polymorphism and undergo single-crystal-to-single-crystal structural transformations upon heating or exposure to solvent vapor. nih.gov This transformation leads to a change in the fluorescence properties. For example, a twisted, non-planar TPE derivative was shown to exhibit reversible fluorescence switching under mechanical pressure. nih.gov This ability to control and switch emission through external stimuli positions these materials as promising candidates for advanced optoelectronic and optomechanical sensors and switches. nih.gov

Optical Data Storage Applications

The photo-responsive nature of tetraphenylethylene derivatives has opened up possibilities for their use in optical data storage. Certain amphiphilic TPE derivatives have been identified as potential materials for optical information storage. researchgate.net Furthermore, the development of azo-caged AIE polymers suggests another route toward creating materials for this application. core.ac.uk The principle relies on the ability to switch the material between different states (e.g., emissive vs. non-emissive, or different emission colors) using light, allowing for the writing, reading, and erasing of data at the molecular level.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The versatility of the tetraphenylethylene scaffold extends into the realm of coordination chemistry. By functionalizing the TPE core with ligating groups, it can be used as a building block for constructing complex supramolecular structures, including metal complexes and porous metal-organic frameworks (MOFs).

Synthesis and Characterization of Metal Complexes

TPE derivatives can be functionalized with ligands capable of binding to metal ions, leading to the formation of coordination complexes with enhanced properties. The coordination of metal ions to a TPE-based ligand often rigidifies the molecular structure, restricting the intramolecular rotation of the phenyl rings and thus enhancing the fluorescence quantum yield, a phenomenon known as coordination-enhanced emission.

Several studies have reported the synthesis of highly emissive metal complexes using TPE-based ligands.

Palladium(II) Complexes : TPE-based tetra-dentate and bidentate ligands have been self-assembled with palladium(II) units to form fluorescent supramolecular complexes that are emissive even in dilute solutions.

Zinc(II) Complexes : TPE-decorated terpyridine ligands have been coordinated with zinc(II) ions to form supramolecular cages. By tuning the rigidity and conjugation of the ligand, the quantum efficiency of the resulting cage could be significantly increased, reaching up to 20.79%.

Silver(I) and Gold(I) Complexes : Dinuclear silver(I) and gold(I) complexes derived from TPE-based tetrabenzimidazolin-2-ylidene ligands have been synthesized. These complexes showed a dramatic fluorescence enhancement compared to the parent ligand, with quantum yields reaching up to 55% in dilute solution due to the rigidification of the TPE core upon metalation.

Cadmium(II) MOFs : A 3D cadmium-based MOF was synthesized using a TPE-based fluorinated tetracarboxylic acid ligand. This material exhibited high electrochemical activity, demonstrating the utility of TPE-based MOFs in electrochemical applications.

Table 2: Quantum Yield Enhancement in a TPE-Metal Complex

| Compound | State | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| TPE-based Benzimidazolium Salt Ligand | Dilute Solution (10⁻⁵ M) | < 1% | |

| Ag(I)/Au(I) Complex of the Ligand | Dilute Solution (10⁻⁵ M) | up to 55% |

Metal-Porphyrin Complexes and Their Coordination Behavior

Porphyrins are another class of highly versatile molecules known for their ability to form stable complexes with a wide range of metal ions. These metalloporphyrins are key components in various biological systems and have been extensively used as building blocks for functional materials. The creation of hybrid materials that combine the properties of metalloporphyrins with those of TPE derivatives is an emerging area of research.

By functionalizing porphyrin molecules with reactive groups, they can be incorporated into larger polymeric structures. These porphyrin-functionalized polymers can then be coordinated with metal ions like Nickel(II) and Zinc(II). The metal ions can act as catalysts, for instance, by lowering the temperature required for the ring-opening polymerization of appended benzoxazine (B1645224) units. The integration of TPE units into such metal-porphyrin systems could lead to novel materials with combined AIE and catalytic or sensing properties derived from the metalloporphyrin center. The general approach involves using the inherent coordinating ability of the porphyrin core while leveraging the unique optical properties of the TPE scaffold.

Thorium and Cerium MOFs based on Tetrakis(4-carboxyphenyl)ethylene

The carboxylate derivative of TPE, Tetrakis(4-carboxyphenyl)ethylene, and its analogues are excellent candidates for constructing robust metal-organic frameworks (MOFs). The four carboxylate groups can coordinate to metal centers, forming extended, porous networks.

While research on Thorium (Th) and Cerium (Ce) MOFs using the precise Tetrakis(4-carboxyphenyl)ethylene linker is specific, studies on closely related tetracarboxylate linkers demonstrate the feasibility and resulting properties. For example, luminescent Thorium-based MOFs have been successfully synthesized using 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) (H₄TCPB), a structurally analogous ligand. These Th-MOFs exhibit blue ligand-based luminescence under UV light. Similarly, a Cerium(III)-based MOF has been reported with the same H₄TCPB linker, forming a structure formulated as [Ce(HTCPB)]∙(EtOH)₀.₂₈·(H₂O)₂.₇₅. The design of MOFs with actinide and lanthanide elements like Thorium and Cerium is of interest for applications in areas such as catalysis and nuclear waste separation. The use of AIE-active linkers like TPE-derivatives can impart luminescence to these frameworks, making them useful for sensing applications.

Luminescence Properties of Metal-MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials that have garnered significant attention for their potential in gas storage, catalysis, and sensing. The incorporation of this compound-based ligands into MOFs has led to the development of novel luminescent materials.

For instance, two new MOFs, Th-TCPE and Ce-TCPE, were synthesized using 1,2,4,5-tetrakis(4-carboxyphenyl)ethylene as a ligand. nih.gov Th-TCPE exhibits a strong blue emission, a phenomenon attributed to the influence of the acetic acid molecule and Th(IV) on the electron cloud density and torsion angle of the benzene (B151609) rings in the ligand. nih.gov In contrast, Ce-TCPE does not show fluorescence due to self-quenching. nih.gov The quantum yield of the Th-TCPE MOF was found to be 1.15%, which is higher than that of the free ligand (1.04%). nih.gov

A zinc-based MOF (Zn-Py-TPE) incorporating a tetrakis(4-pyridylphenyl)ethylene derivative has also been developed. This MOF exhibits aggregation-induced emission properties, which are crucial for its application in sensing. nih.gov

Potential for Fluorescence and Radiopharmaceutical Sensing

The unique luminescent properties of MOFs containing this compound derivatives position them as promising candidates for fluorescence and radiopharmaceutical sensing applications. nih.gov The intense blue luminescence of the Th-TCPE MOF, for example, could be exploited for developing sensitive detection methods. nih.gov

Furthermore, the Zn-Py-TPE MOF has been successfully utilized for the selective detection of volatile formaldehyde (B43269) in exhaled breath, a potential biomarker for lung cancer. nih.gov When aggregated on a paper platform, the MOF's chemiluminescence is significantly enhanced in the presence of formaldehyde, allowing for its detection at concentrations as low as 0.3 ppb. nih.gov This demonstrates the potential of these materials in developing portable and low-cost diagnostic tools. nih.gov

Bio-related Applications

The ability of this compound derivatives to generate reactive oxygen species upon light activation has made them attractive for various bio-related applications, most notably in photodynamic therapy (PDT).

Photodynamic Therapy (PDT) Studies with Porphyrin Derivatives

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that destroy malignant cells. nih.gov Porphyrin derivatives of this compound have been extensively studied as photosensitizers in PDT.

The efficacy of a photosensitizer in PDT is largely determined by its ability to generate singlet oxygen (¹O₂), a highly reactive form of oxygen. The quantum yield of singlet oxygen production (ΦΔ) is a critical parameter for evaluating a photosensitizer's performance.

Studies on 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) and its metal complexes have provided valuable insights into their photochemical properties. The free-base TMP was found to have a singlet oxygen quantum yield of 0.65 in tetrahydrofuran (B95107). nih.gov The introduction of metal ions into the porphyrin ring can modulate this property. For instance, the zinc(II) (ZnTMP) and cadmium(II) (CdTMP) complexes of TMP exhibited higher singlet oxygen quantum yields of 0.73, while the copper(II) complex (CuTMP) showed no detectable singlet oxygen formation. nih.gov Another study reported a singlet oxygen quantum yield of 0.81 for 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (B15126411) (TEtPP). nih.gov

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) | 0.65 | Tetrahydrofuran | nih.gov |

| Zinc(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (ZnTMP) | 0.73 | Tetrahydrofuran | nih.gov |

| Cadmium(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (CdTMP) | 0.73 | Tetrahydrofuran | nih.gov |

| Copper(II) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (CuTMP) | Not Detected | Tetrahydrofuran | nih.gov |

| 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin (TEtPP) | 0.81 ± 0.23 | Not Specified | nih.gov |

The photodynamic activity of these porphyrin derivatives has been demonstrated against various carcinoma cell lines. In a study involving the Hep-2 human larynx carcinoma cell line, the cytotoxic effect of TMP and its metal complexes correlated with their singlet oxygen production. nih.gov The order of cytotoxicity was found to be Cu-TMP << TMP < ZnTMP ≈ CdTMP. nih.gov This indicates that singlet oxygen is the primary species responsible for cell inactivation. nih.gov

When Hep-2 cells were treated with 1 µM of TMP for 24 hours and then exposed to visible light, significant cell death was observed. mdpi.com The survival of the irradiated cells was dependent on both the light exposure level and the intracellular concentration of the photosensitizer. conicet.gov.ar For instance, after 30 minutes of irradiation, a 90% mortality rate was achieved in cells incubated with TMP for 24 hours. researchgate.net No toxicity was observed in the dark or upon irradiation without the photosensitizer. mdpi.com

The effectiveness of PDT is also influenced by the light dose and the wavelength of light used for irradiation. Studies on the photodynamic activity of TMP on the Hep-2 cell line have shown that cell survival is markedly dependent on the light dose. nih.gov

Furthermore, the wavelength range of the irradiation source plays a crucial role. A comparison of different wavelength ranges (360-800 nm, 455-800 nm, and 590-800 nm) revealed that a broader spectral range of irradiation leads to a considerable increase in the rate of photooxidation. researchgate.netnih.gov This suggests that activating the photosensitizer with a wider spectrum of its absorption bands enhances the photodynamic effect. nih.gov A linear relationship was found between the rate of photooxidation of L-tryptophan (a model biological substrate) and the photoinactivation rate of Hep-2 cells, further confirming that singlet oxygen is the main cytotoxic agent. nih.gov

Anticancer Activity of Metal Complexes

The exploration of metal complexes as potential anticancer agents is a significant and active area of research. These compounds offer a wide range of coordination geometries and reactive properties that can be tuned by the choice of metal ion and coordinating ligands. The mechanisms of action for such complexes are diverse and can include binding to DNA, inhibition of crucial enzymes, or the generation of reactive oxygen species (ROS) that induce cancer cell death.

However, a direct investigation into the anticancer properties of metal complexes specifically featuring the This compound ligand is not found in the current body of scientific literature. While research exists on metal complexes with structurally different ligands that may incorporate methoxyphenyl groups, such as bis(2-pyridyl)-di(4-methoxyphenyl)ethene, these are distinct chemical entities. researchgate.net For instance, studies on copper(II) and zinc(II) complexes of bis(2-pyridyl)-di(4-methoxyphenyl)ethene have shown some anticancer activity against cell lines like MCF-7 (breast cancer), Hep-G2 (liver cancer), and A549 (lung cancer). researchgate.net It is crucial to note that these findings cannot be extrapolated to complexes of This compound due to the differences in ligand structure and coordination modes.

The broader field of metallodrugs includes extensive research on platinum, ruthenium, gold, and other transition metal complexes, which have shown promise in cancer therapy. nih.govnih.govnih.govmdpi.comsciopen.com The therapeutic potential of these complexes is often attributed to their ability to interact with biological targets differently than purely organic compounds. nih.gov

Biosensors (e.g., Molybdate (B1676688) Selective Sensors)

In the field of chemical sensing, various materials are being developed for the selective detection of specific ions. Molybdate (MoO₄²⁻), an oxoanion of molybdenum, is an important analyte due to its role in biological systems and its presence in industrial and environmental contexts.

Scientific investigations into molybdate-selective sensors have explored different recognition elements. Notably, research has been conducted on a cobalt complex of a porphyrin derivative, specifically 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatocobalt (TMOPP-Co) , for this purpose. mdpi.comresearchgate.netpsu.edu This compound has been used as an ionophore in polyvinyl chloride (PVC) membrane electrodes to create sensors that are selective for molybdate ions. mdpi.comresearchgate.netpsu.edu The performance of such a sensor is detailed in the table below.

| Parameter | Value |

|---|---|

| Working Concentration Range | 5.0 × 10⁻⁵ – 1.0 × 10⁻¹ M |

| Slope | 32.0 ± 1.0 mV/decade of activity |

| pH Range | 5.4 - 10.5 |

| Response Time | 18 s |

| Lifetime | ~4 months |

It is critical to distinguish that the active component in these sensors, 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatocobalt , is a porphyrin-based complex and not a derivative of This compound . The core molecular structures are fundamentally different. A thorough search of the scientific literature did not yield any studies on the use of This compound or its metal complexes for the development of molybdate-selective biosensors.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of Tetrakis(4-methoxyphenyl)ethylene often relies on the McMurry coupling of 4-methoxybenzophenone, utilizing reagents like titanium(IV) chloride and zinc. While effective, current research is actively seeking more efficient and environmentally benign synthetic pathways. Key areas of investigation include optimizing reaction conditions such as temperature and reagent stoichiometry to improve yields, which can exceed 70% under ideal anhydrous and oxygen-free environments.

A promising avenue for enhancing synthetic efficiency lies in the exploration of novel catalytic systems and reaction media. For instance, the use of natural deep eutectic solvents (NADES) in conjunction with microwave irradiation has shown significant promise in related heterocyclic syntheses, drastically reducing reaction times and increasing yields. mdpi.com Adapting such green chemistry principles to the synthesis of TPE-OMe could lead to more sustainable and cost-effective production methods. Further research into one-pot syntheses, as demonstrated in the preparation of related porphyrin complexes, could also streamline the manufacturing process by minimizing intermediate isolation steps. researchgate.net

Exploration of New Applications in Advanced Functional Materials

The unique photophysical properties of this compound, particularly its aggregation-induced emission, make it a highly attractive candidate for a wide array of advanced functional materials. Its primary application has been in organic electronics, where it serves as a hole-transport material in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). The tunable electronic properties and thermal stability of TPE-OMe are key to its performance in these applications.

Emerging research is expanding the utility of TPE-OMe and its derivatives into new domains. One such area is in the development of mechanochromic materials, where the emission properties of the compound change in response to mechanical stimuli. This opens up possibilities for applications in stress sensing and security inks. Furthermore, derivatives of TPE-OMe are being investigated for their photocatalytic activity in environmental remediation, specifically in the degradation of organic pollutants. The ability of these compounds to generate reactive oxygen species upon light irradiation makes them suitable for breaking down harmful substances in wastewater.

Another exciting frontier is the use of TPE derivatives in biosensing. For example, doping perylene (B46583) microcrystals with tetrakis(4-aminophenyl)ethene, a related compound, has been shown to significantly enhance electrochemiluminescence, a property that can be harnessed for highly sensitive biological detection. rsc.org This suggests that TPE-OMe based systems could be engineered for advanced diagnostic tools.

Further Elucidation of Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for the rational design of new materials with tailored functionalities. The core TPE structure, with its four phenyl rings attached to a central ethylene (B1197577) core, allows for a high degree of rotational freedom in solution, which is believed to be a key factor in its AIE behavior. bit.edu.cn Upon aggregation, these intramolecular rotations are restricted, leading to a significant increase in fluorescence quantum yield.

Current research is focused on systematically modifying the peripheral groups of the TPE-OMe molecule to fine-tune its electronic and photophysical properties. rsc.org For example, substituting the methoxy (B1213986) groups with other functional moieties can alter the electron-donating or -withdrawing nature of the substituents, thereby influencing the energy levels of the molecule and, consequently, its emission color and efficiency. Studies on related tetraphenylethylene (B103901) derivatives have shown that the introduction of different functional groups can lead to polymorphism-dependent emission, where different crystalline forms of the same compound exhibit distinct luminescent properties. Investigating these structure-property relationships in TPE-OMe will provide a roadmap for creating materials with precisely controlled optical and electronic characteristics.

Advanced Computational Modeling for Predictive Design

In recent years, computational modeling has emerged as an indispensable tool in materials science, enabling the prediction of molecular properties and guiding the design of new functional materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used to investigate the geometric, electronic, and optical properties of molecules like this compound. mdpi.comunam.mx

These computational approaches allow researchers to simulate the behavior of TPE-OMe and its derivatives at the molecular level. For instance, DFT calculations can predict the ground and excited state geometries of the molecule, providing insights into the conformational changes that occur upon photoexcitation. researchgate.net This information is vital for understanding the mechanisms behind its AIE and other photophysical phenomena.

Furthermore, computational models can be used to screen virtual libraries of TPE-OMe derivatives with different functional groups, predicting their electronic properties, absorption and emission spectra, and charge transport characteristics. unam.mx This predictive capability significantly accelerates the discovery of new materials with desired functionalities, reducing the need for time-consuming and resource-intensive trial-and-error synthesis and characterization. As computational methods become more sophisticated and accurate, they will play an increasingly pivotal role in the rational design of next-generation materials based on the versatile TPE-OMe scaffold.

Q & A

Q. What are the fundamental synthetic routes for Tetrakis(4-methoxyphenyl)ethylene (TMPE), and how can its purity be optimized for academic studies?

TMPE is typically synthesized via McMurry coupling of 4-methoxybenzophenone derivatives under inert conditions using titanium(IV) chloride and zinc as reductants . Key optimization steps include controlling reaction temperature (60–80°C), stoichiometric ratios of reagents, and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield improvements (>70%) are achievable by ensuring anhydrous conditions and excluding oxygen . Fluorescence spectroscopy and NMR (¹H/¹³C) are critical for confirming structural integrity and monitoring aggregation-induced emission (AIE) behavior .

Q. How do basic characterization techniques validate the AIE properties of TMPE?

AIE is confirmed by comparing photoluminescence (PL) intensity in dilute solutions versus aggregated states. For TMPE, a THF/water mixture (poor solvent system) induces aggregation, with PL intensity increasing at ~90% water fraction. Time-resolved fluorescence decay and quantum yield measurements (using integrating spheres) quantify emission efficiency. Dynamic light scattering (DLS) correlates particle size (50–200 nm) with emission enhancement . UV-Vis spectroscopy monitors absorption shifts (e.g., λmax at 350 nm) to confirm π-π stacking absence in aggregates .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve the electronic structure of TMPE’s cation radical, and how does molecular conformation influence its properties?